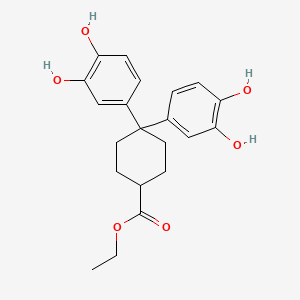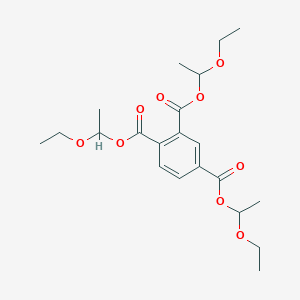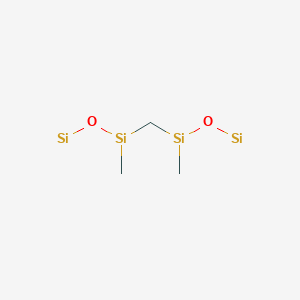![molecular formula C15H16 B14248341 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene CAS No. 402848-94-6](/img/structure/B14248341.png)
1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene: is a complex organic compound characterized by its unique cyclopropane and azulene ring structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene typically involves multiple steps, including the formation of the cyclopropane ring and the azulene structure. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for various chemical products .
Mecanismo De Acción
The mechanism by which 1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects in medical applications .
Comparación Con Compuestos Similares
- 1,1,4,7-Tetramethyl-1H-cyclopropa[A]azulene
- 1,1,2,5-Tetramethyl-1H-cyclopropa[B]azulene
- 1,1,2,5-Tetramethyl-1H-cyclopropa[C]azulene
Propiedades
Número CAS |
402848-94-6 |
|---|---|
Fórmula molecular |
C15H16 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1,1,2,5-tetramethylcyclopropa[a]azulene |
InChI |
InChI=1S/C15H16/c1-9-5-6-10(2)13-11(7-9)8-12-14(13)15(12,3)4/h5-8H,1-4H3 |
Clave InChI |
VTXGGNQNCDYNNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C2=C(C=C1)C)C3(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
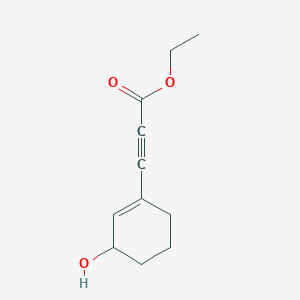
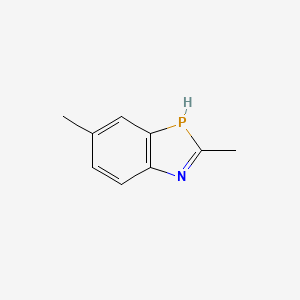
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
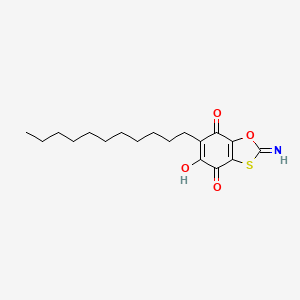
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
